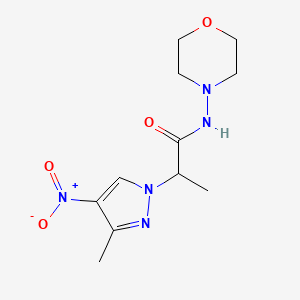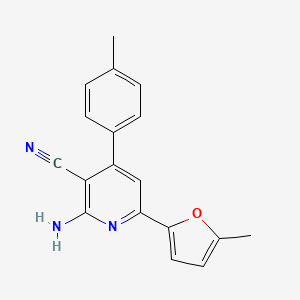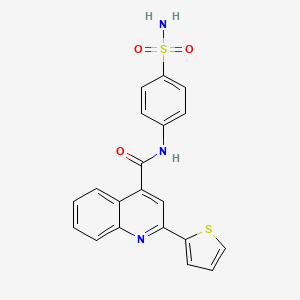![molecular formula C20H15N5O4S B10899571 (5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinedione core, a methoxyphenyl group, and a thiadiazolyl group, making it an interesting subject for chemical and biological studies.
准备方法
The synthesis of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidinedione core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.
Attachment of the thiadiazolyl group: This can be done through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar compounds to 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and thiadiazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE lies in its combination of a pyrimidinedione core with a methoxyphenyl and thiadiazolyl group, which may confer distinct chemical and biological properties.
属性
分子式 |
C20H15N5O4S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
6-hydroxy-5-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N5O4S/c1-29-14-9-7-12(8-10-14)17-23-24-19(30-17)21-11-15-16(26)22-20(28)25(18(15)27)13-5-3-2-4-6-13/h2-11,27H,1H3,(H,22,26,28)/b21-11+ |
InChI 键 |
FESNVBXSAWSUHX-SRZZPIQSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)


![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)
